molecular formula C10H15NO3S B2872961 N-(1-hydroxybutan-2-yl)benzenesulfonamide CAS No. 791786-38-4

N-(1-hydroxybutan-2-yl)benzenesulfonamide

Cat. No.: B2872961
CAS No.: 791786-38-4
M. Wt: 229.29
InChI Key: SWRZJYIFGYDVRK-UHFFFAOYSA-N
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Description

N-(1-hydroxybutan-2-yl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Properties

IUPAC Name

N-(1-hydroxybutan-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-2-9(8-12)11-15(13,14)10-6-4-3-5-7-10/h3-7,9,11-12H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRZJYIFGYDVRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxybutan-2-yl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 1-hydroxybutan-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxybutan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

N-(1-hydroxybutan-2-yl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-hydroxybutan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase enzymes by binding to the active site and preventing the enzyme from catalyzing its reaction. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • N-butylbenzenesulfonamide
  • N-methylbenzenesulfonamide
  • N-ethylbenzenesulfonamide

Uniqueness

N-(1-hydroxybutan-2-yl)benzenesulfonamide is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to other benzenesulfonamide derivatives. This hydroxyl group allows for additional hydrogen bonding interactions, enhancing its binding affinity to molecular targets and potentially increasing its efficacy in various applications.

Biological Activity

N-(1-hydroxybutan-2-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a benzenesulfonamide backbone with a hydroxyl group that enhances its reactivity and biological activity. The presence of the hydroxyl group allows for additional hydrogen bonding, which may improve binding affinity to specific molecular targets compared to other sulfonamide derivatives.

The primary mechanism of action for this compound involves the inhibition of carbonic anhydrase (CA) enzymes. By binding to the active site of these enzymes, the compound prevents them from catalyzing their reactions, leading to various biological effects such as:

  • Anticancer Activity : Inhibition of CA can suppress tumor growth by disrupting the pH balance in tumor microenvironments.
  • Antimicrobial Effects : The compound has shown potential in inhibiting bacterial growth, likely through similar mechanisms affecting microbial enzymes .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study demonstrated its efficacy against various cancer cell lines, highlighting its role as a potential therapeutic agent in oncology. The inhibition constants (KiK_i) for different isoforms of carbonic anhydrase were measured, revealing significant potency:

CompoundKiK_i (nM)Target Enzyme
This compound138.4hCA II
4-F substituted SA derivative24.6hCA I
2-OH substituted SA derivative138.4hCA II

These findings suggest that modifications to the sulfonamide structure can enhance biological activity against specific cancer types .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been explored for its antimicrobial properties. The sulfonamide moiety is known for its antibacterial effects by inhibiting bacterial folic acid synthesis. Preliminary studies indicate that this compound may exhibit both antimicrobial and anti-inflammatory properties, making it a candidate for further research in treating infections and inflammatory diseases.

Case Studies

Several case studies have highlighted the therapeutic potential and mechanisms of action of this compound:

  • In vitro Studies on Cancer Cell Lines : A study involving various cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and proliferation, suggesting its potential as an anticancer agent.
  • Antimicrobial Efficacy Testing : Another study assessed the compound's effectiveness against common bacterial strains, showing significant inhibition of growth at varying concentrations.
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the sulfonamide group can lead to enhanced potency and selectivity for specific carbonic anhydrase isoforms, providing insights into optimizing therapeutic applications .

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